molecular formula C6H7NO2 B105430 Methyl 1H-pyrrole-2-carboxylate CAS No. 1193-62-0

Methyl 1H-pyrrole-2-carboxylate

Cat. No. B105430
CAS RN: 1193-62-0
M. Wt: 125.13 g/mol
InChI Key: VONGYFFEWFJHNP-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrole-2-carboxylate (MPC) is a chemical compound that is part of the pyrrole family, characterized by a five-membered heterocyclic ring structure containing nitrogen. The compound has been the subject of various studies due to its potential applications in pharmaceuticals and as a building block in organic synthesis .

Synthesis Analysis

The synthesis of MPC and its derivatives has been explored through different methods. One approach involves a one-pot synthesis using a relay catalytic cascade reaction, which allows for the introduction of substituents at the pyrrole nitrogen . Another method includes the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with different reagents to yield various spiroheterocyclic structures . Additionally, a green synthesis method has been developed using dimethyl carbonate as a methoxycarbonylation agent, offering a more environmentally friendly and less toxic alternative to conventional methods .

Molecular Structure Analysis

The molecular structure of MPC has been studied using infrared spectroscopy and theoretical ab initio calculations, revealing the presence of different conformers and their relative stabilities . The stereochemistry of certain MPC derivatives has also been characterized by single-crystal X-ray diffraction studies, providing insights into their three-dimensional arrangements .

Chemical Reactions Analysis

MPC is reactive and can undergo various chemical transformations. It has been shown to react with epoxides under different conditions to yield a range of products, including acids and lactones . The compound also participates in reactions with enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives . These reactions demonstrate the versatility of MPC as a reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of MPC derivatives have been investigated, including their acid dissociation constants and antimicrobial activities. Some derivatives exhibit significant antibacterial activity against strains such as A. baumannii and M. tuberculosis, indicating their potential as antimycobacterial agents . The reactivity of MPC with various reagents also suggests a wide range of possible modifications to its structure, which can lead to changes in its physical and chemical properties .

Safety And Hazards

“Methyl 1H-pyrrole-2-carboxylate” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

methyl 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGYFFEWFJHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152407
Record name Methyl pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrole-2-carboxylate

CAS RN

1193-62-0
Record name Methyl pyrrole-2-carboxylate
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Record name 1193-62-0
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Record name Methyl pyrrole-2-carboxylate
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Record name METHYL 1H-PYRROLE-2-CARBOXYLATE
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Record name METHYL PYRROLE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To pyrrole-2-carboxylic acid (1.11 g., 0.010 mol) in 5 ml. DMF at 0° was added N-(ethyl)diisopropylamine (1.806 ml., 0.0105 mol) followed by methyl iodide (0.654 ml., 0.0105 mol). The mixture was stirred 18 hours at room temperature, diluted with 10 ml. ethyl acetate and 10 ml. H2O, the pH adjusted to 8.5, and the organic layer separated, washed 1×10 ml. H2O, dried over Na2SO4, and stripped with CHCl3 chase to yield title product as a gummy solid containing 10% DMF, 0.93 g.; 1H-nmr (CDCl3) delta (narrow product peaks only): 3.80 (s, 3H), 6.15 (m, 1H), 6.83 (m, 2H).
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Synthesis routes and methods II

Procedure details

Method 4 General Experimental: Pyrrole-2-carboxylic acid (90.0 mmol, 10.0 g) in diethyl ether (200 ml) was treated with diazomethane (270 mmol, generated from N-nitroso-N-methyl urea), then back titrated with acetic acid until the yellow color dissipated. The solution was washed with saturated aqueous sodium bicarbonate (3×20 ml) and brine (3×20 ml), then concentrated under reduced pressure to provide 10 g (88%) of pyrrole-2-carboxylic acid methyl ester. 1H NMR (CDCl3) δ9.14 (1H, s), 6.98-6.65 (1H, m), 6.94-6.91 (1H, m), 6.29-6.26 (1H, m), 3.86 (3H, s).
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10 g
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270 mmol
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200 mL
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Synthesis routes and methods III

Procedure details

Chlorotrimethylsilane (17.9 mL, 141 mmol, 2.5 equiv) is added in one portion to a solution of pyrrole-2-carboxylic acid (6.28 g, 56.5 mmol) in dry methanol (100 mL) under N2 at rt. After stirring overnight, the reaction mixture is concentrated in vacuo, redissolved in dichloromethane, washed with water, dried (Na2SO4) and concentrated to give 4.62 g of methyl pyrrole-2-carboxylate as a tannish semi-crystalline solid (65%), which was used without further purification. 1H NMR (CDCl3) d 9.3 (br s, 1H), 6.96 (br m, 1H), 6.92 (br m, 1H), 6.29 (br q, 1H), 3.86 (s, 3H).
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100 mL
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Synthesis routes and methods IV

Procedure details

40 ml of a solution of 45 (mmoles) of 2-chlorocarbonyl-1H-pyrrole in methylene chloride were added dropwise to a cold mixture of 4.3 ml of pyridine and 3.5 ml of methanol and the mixture was washed with water, then with 6 ml of N sodium hydroxide, and was extracted with methylene chloride. The organic phases were dried and concentrated to dryness and the residue was chromatographed over silica. Elution with a mixture of hexane and ethyl acetate (8-2) yielded 4.014 g of methyl 1H-pyrrole-2-carboxylate melting at ≃74° C.
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1H-pyrrole-2-carboxylate
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Reactant of Route 6
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Citations

For This Compound
346
Citations
RN Singh, P Rawat, S Sahu - Journal of Molecular Structure, 2014 - Elsevier
… The observed ν N single bond H also correlates with the earlier reported strong absorption band at 3318 cm –1 for hydrogen bonded dimer of methyl-1H-pyrrole-2-carboxylate, but it …
Number of citations: 14 www.sciencedirect.com
RN Singh, P Rawat, S Sahu - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… This absorption correlates with the (ν N single bond H ) absorption band at 3318 cm −1 in methyl-1H-pyrrole-2-carboxylate recorded for hydrogen bonded dimer [48]. In dimer, hydrogen …
Number of citations: 15 www.sciencedirect.com
RI Khusnutdinov, AR Baiguzina, RR Mukminov… - Russian journal of …, 2010 - Springer
… The reaction in the presence of FeBr2 afforded dimethyl 1-methyl-1Hpyrrole-2,5-dicarboxylate (IVb) with high selectivity, whereas methyl 1-methyl-1H-pyrrole-2-carboxylate (IVa) was …
Number of citations: 25 link.springer.com
J Hu, M Zhou, Y Zhang, X Zhang, X Ji, M Zhao, M Lai - 2023 - researchsquare.com
… cation of methyl 1H-pyrrole-2-carboxylate with alcohol. … ratio of 5:1 (methyl 1H-pyrrole-2-carboxylate/ benzyl alcohol, 1a/… methyl 1H-pyrrole-2-carboxylate and alcohols, including sweet, …
Number of citations: 2 www.researchsquare.com
ОI Mikhedkina, VV Ananyeva, YI Sakhno, II Melnik… - 2022 - repository.kpi.kharkov.ua
Progress in pharmaceutical and medicinal chemistry, development, and improvement of new technologies has defeated many diseases. The vast majority of biologically active …
Number of citations: 2 repository.kpi.kharkov.ua
M Domagała, AT Dubis, S Wojtulewski, M Zabel… - Crystals, 2022 - mdpi.com
… There are 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (I), 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one (II) and methyl 1H-pyrrole-2-carboxylate (III). All compounds crystallize with …
Number of citations: 4 www.mdpi.com
RN Singh, P Rawat, S Sahu - Journal of Molecular Structure, 2013 - Elsevier
… The observed ν N single bond H also correlates with the earlier reported strong absorption band at 3318 cm −1 for hydrogen bonded dimer of methyl-1H-pyrrole-2-carboxylate, but it …
Number of citations: 19 www.sciencedirect.com
J Hu, M Zhou, M Li, Z Chen, M Zhao, X Ji… - Journal of Saudi Chemical …, 2023 - Elsevier
… To identify the optimal conditions, methyl 1H-pyrrole-2-carboxylate (1a) and benzyl alcohol (… (2b-2x) were chosen to react with methyl 1H-pyrrole-2-carboxylate (1a). The interaction of …
Number of citations: 0 www.sciencedirect.com
EE Galenko, OA Tomashenko, AF Khlebnikov… - Organic & …, 2015 - pubs.rsc.org
… Methyl 4-amino-5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate (6i). Compound 6i (149 mg, 38%) was obtained from 5-methoxy-3-methylisoxazole (1c) (230 mg, 2.03 mmol), 1-(2…
Number of citations: 27 pubs.rsc.org
T Kerscher, P Mayer, P Klüfers - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C6H7NO2, is essentially planar with a dihedral angle of 3.6 (3) between the pyrrole ring and the methoxycarbonyl O/C/O/C plane. In the crystal structure, the N atom …
Number of citations: 5 scripts.iucr.org

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